
4,7-Dihydroxy-4a,5-dimethyl-4,5,6,7-tetrahydronaphthalen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,7-Dihidroxi-4a,5-dimetil-4,5,6,7-tetrahidronaftaleno-1-ona es un complejo compuesto orgánico con la fórmula molecular C15H20O2. Es un derivado del naftaleno y se caracteriza por la presencia de grupos hidroxilo en las posiciones 4 y 7, y grupos metilo en las posiciones 4a y 5.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 4,7-Dihidroxi-4a,5-dimetil-4,5,6,7-tetrahidronaftaleno-1-ona normalmente implica reacciones orgánicas de múltiples pasos. Un método común incluye la ciclización de precursores apropiados bajo condiciones controladas. Las condiciones de reacción a menudo implican el uso de catalizadores, disolventes y configuraciones específicas de temperatura y presión para lograr el producto deseado.
Métodos de Producción Industrial
En un entorno industrial, la producción de este compuesto puede implicar reactores químicos a gran escala y procesos de flujo continuo para garantizar un alto rendimiento y pureza. El uso de técnicas avanzadas como la cromatografía y la cristalización se puede emplear para purificar el producto final.
Análisis De Reacciones Químicas
Tipos de Reacciones
4,7-Dihidroxi-4a,5-dimetil-4,5,6,7-tetrahidronaftaleno-1-ona experimenta varias reacciones químicas, incluyendo:
Oxidación: Los grupos hidroxilo se pueden oxidar para formar cetonas o aldehídos.
Reducción: El compuesto se puede reducir para formar alcoholes u otros derivados reducidos.
Sustitución: Los grupos hidroxilo se pueden sustituir por otros grupos funcionales a través de reacciones de sustitución nucleofílica.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como borohidruro de sodio (NaBH4) e hidruro de litio y aluminio (LiAlH4) se utilizan a menudo.
Sustitución: Los reactivos como los haluros de alquilo y los ácidos se pueden utilizar para reacciones de sustitución.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir cetonas, mientras que la reducción puede producir alcoholes.
Aplicaciones Científicas De Investigación
4,7-Dihidroxi-4a,5-dimetil-4,5,6,7-tetrahidronaftaleno-1-ona tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como precursor en la síntesis de moléculas orgánicas más complejas.
Biología: Se estudia el compuesto por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y antioxidantes.
Medicina: La investigación está en curso para explorar sus posibles aplicaciones terapéuticas, como en el tratamiento de ciertas enfermedades.
Industria: Se utiliza en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de 4,7-Dihidroxi-4a,5-dimetil-4,5,6,7-tetrahidronaftaleno-1-ona implica su interacción con objetivos y vías moleculares específicas. Los grupos hidroxilo juegan un papel crucial en su reactividad e interacción con las moléculas biológicas. El compuesto puede actuar inhibiendo ciertas enzimas o modulando las vías de señalización, lo que lleva a sus efectos biológicos observados.
Comparación Con Compuestos Similares
Compuestos Similares
2-Naftilmetanol, 1,2,3,4,4a,5,6,7-octahidro-α,α,4a,8-tetrametil-: Este compuesto comparte un esqueleto de naftaleno similar, pero difiere en el patrón de sustitución y los grupos funcionales.
Eremofilona: Otro compuesto relacionado con una estructura central similar pero diferentes grupos funcionales y estereoquímica.
Unicidad
4,7-Dihidroxi-4a,5-dimetil-4,5,6,7-tetrahidronaftaleno-1-ona es única debido a su patrón de sustitución específico y la presencia de ambos grupos hidroxilo y metilo. Esta estructura única contribuye a sus propiedades químicas y biológicas distintas, lo que la convierte en un compuesto valioso para la investigación y las aplicaciones industriales.
Propiedades
Fórmula molecular |
C12H16O3 |
|---|---|
Peso molecular |
208.25 g/mol |
Nombre IUPAC |
4,7-dihydroxy-4a,5-dimethyl-4,5,6,7-tetrahydronaphthalen-1-one |
InChI |
InChI=1S/C12H16O3/c1-7-5-8(13)6-9-10(14)3-4-11(15)12(7,9)2/h3-4,6-8,11,13,15H,5H2,1-2H3 |
Clave InChI |
MPVZRKBKGSHLGP-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(C=C2C1(C(C=CC2=O)O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[8-propyl-2,6-bis(4-propylphenyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl]ethane-1,2-diol](/img/structure/B12301509.png)


![9a-Methoxy-3,8a-dimethyl-5-methylidene-4,4a,6,7,8,9-hexahydrobenzo[f][1]benzofuran-2-one](/img/structure/B12301519.png)







![Methyl 2-[10-(4-methoxycarbonylphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoate](/img/structure/B12301598.png)
